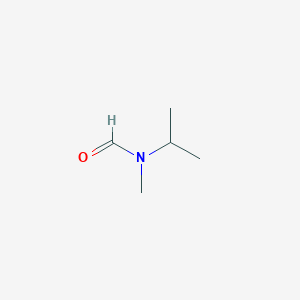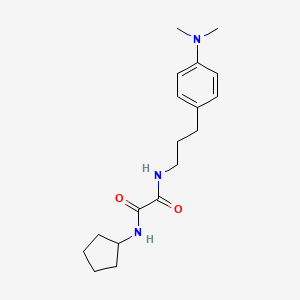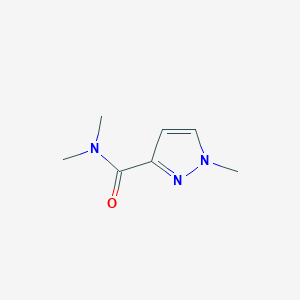![molecular formula C18H18ClN7O B2650761 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 920369-04-6](/img/structure/B2650761.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone: is a complex organic compound featuring a triazolo[4,5-d]pyrimidine core, a chlorophenyl group, a piperazine ring, and a cyclopropylcarbonyl moiety[_{{{CITATION{{{2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 .... This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and therapeutic potential[{{{CITATION{{{_1{Therapeutic potential of heterocyclic pyrimidine scaffolds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-018-0406-5).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,5-d]pyrimidine core[_{{{CITATION{{{2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 .... One common approach is to react a suitable pyrimidine derivative with chlorophenyl groups under specific conditions to form the triazolo[4,5-d]pyrimidine scaffold[{{{CITATION{{{1{Therapeutic potential of heterocyclic pyrimidine scaffolds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-018-0406-5)[{{{CITATION{{{2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 .... Subsequent reactions introduce the piperazine ring and the cyclopropylcarbonyl group[{{{CITATION{{{1{Therapeutic potential of heterocyclic pyrimidine scaffolds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-018-0406-5)[{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can have different biological activities and properties.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: : Investigated for its therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Mécanisme D'action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, but it can be compared to other triazolo[4,5-d]pyrimidine derivatives and related heterocyclic compounds[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 .... Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: : Known for their anticancer properties[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: : Investigated for their CDK2 inhibitory activity[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Other triazolo[4,5-d]pyrimidine derivatives: : Studied for their antimicrobial and anti-inflammatory activities[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
These compounds share structural similarities but may differ in their biological activities and therapeutic applications.
Propriétés
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c19-13-3-5-14(6-4-13)26-17-15(22-23-26)16(20-11-21-17)24-7-9-25(10-8-24)18(27)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACGTVYNGAAYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
![methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2650679.png)
![5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B2650680.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2650692.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
![(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2650694.png)
![(S)-2-[4-(Trifluoromethyl)phenyl]-1-propanol](/img/structure/B2650695.png)

![(3R)-3-Hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/new.no-structure.jpg)
